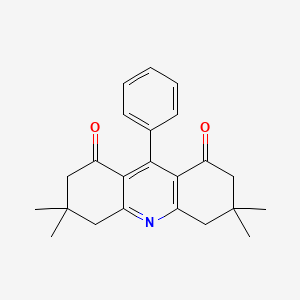

![molecular formula C19H21N3S B5552615 5-(4-methylphenyl)-4-(4-methyl-1-piperidinyl)thieno[2,3-d]pyrimidine](/img/structure/B5552615.png)

5-(4-methylphenyl)-4-(4-methyl-1-piperidinyl)thieno[2,3-d]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thieno[2,3-d]pyrimidines represent a significant class of heterocyclic compounds, noted for their diverse pharmacological activities and utility as core structures in high-performance materials. These compounds, including variations such as "5-(4-methylphenyl)-4-(4-methyl-1-piperidinyl)thieno[2,3-d]pyrimidine", are synthesized through methods that allow for structural variety, enhancing their applicability in various fields excluding direct drug usage and dosages (Jang et al., 2010).

Synthesis Analysis

Synthesis of thieno[2,3-d]pyrimidines typically involves multistep synthetic routes that include cyclization of amino-thiophenes, chlorination, and nucleophilic substitution reactions. These methods are advantageous due to their mild reaction conditions, simple purification, and good yields, as seen in related compounds (Yang et al., 2014).

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidines, determined through techniques like X-ray diffraction, often reveals a planar conformation, which is crucial for their chemical properties and interactions. For example, a closely related compound demonstrated planarity except for its fluorine atoms (Zeng et al., 2008).

Chemical Reactions and Properties

Thieno[2,3-d]pyrimidines undergo various chemical reactions, allowing for the introduction of structural diversity. These reactions include cyclization under different conditions, leading to various derivatives with potential bioactive properties (El-kashef et al., 2010).

Physical Properties Analysis

Physical properties such as solvatochromism of thieno[2,3-d]pyrimidine derivatives have been studied, indicating their potential in material science applications. The solvent-dependent UV/Vis spectroscopic absorption maxima provide insights into the electronic properties and environmental responsiveness of these compounds (El-Sayed et al., 2007).

Chemical Properties Analysis

The chemical properties of thieno[2,3-d]pyrimidines, including their reactivity and interaction with different chemical reagents, facilitate the synthesis of diverse derivatives with varied functionalities. These interactions have been utilized to create compounds with significant antimicrobial activities, showcasing the versatility of thieno[2,3-d]pyrimidine derivatives in developing new therapeutic agents (Mittal et al., 2011).

科学的研究の応用

Nonlinear Optical Applications

The significance of the pyrimidine ring and heterocyclic aromatic compounds, including thieno[2,3-d]pyrimidine derivatives, is highlighted by their promising applications in nonlinear optics (NLO) fields. A study explored the structural parameters, electronic properties, and NLO characteristics of phenyl pyrimidine derivatives, demonstrating their considerable NLO character and potential for optoelectronic high-tech applications (Hussain et al., 2020).

Antimicrobial and Anti-inflammatory Agents

Thieno[2,3-d]pyrimidine derivatives have been recognized for their wide applications as bioactive compounds with multiple biological activities. These compounds, upon the introduction of various groups into the thieno[2,3-d]pyrimidine heterocyclic ring, exhibit enhanced antibacterial, antifungal, and anti-inflammatory activities. This was demonstrated through the synthesis and biological evaluation of new thienopyrimidine derivatives, confirming their remarkable activity against fungi, bacteria, and inflammation (Tolba et al., 2018).

Anticancer Potential

The thieno[2,3-d]pyrimidine ring system, considered a bioisostere of the quinazoline moiety, has garnered attention due to its broad bioactivities, including antitumor effects. Novel thienopyrimidine derivatives synthesized for cytotoxic evaluation against cancer cell lines have shown that specific compounds exhibit moderate to significant cytotoxic activity, indicating their potential as anticancer agents (Kaliraj & Kathiravan, 2020).

Synthesis and Structural Analysis

The synthesis of 4-methyl-2-phenyl-5-(1-pyrryl)-6-substituted-thieno[2,3-d]pyrimidines and related compounds has been reported, highlighting the diversity in structural modifications possible with thieno[2,3-d]pyrimidine derivatives. These modifications have potential implications for the development of novel materials with tailored properties for various applications (Bakhite et al., 2002).

特性

IUPAC Name |

5-(4-methylphenyl)-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3S/c1-13-3-5-15(6-4-13)16-11-23-19-17(16)18(20-12-21-19)22-9-7-14(2)8-10-22/h3-6,11-12,14H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLVOAQCNWWIEGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Methylphenyl)-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

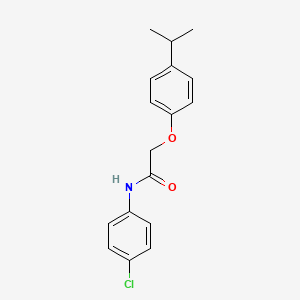

![N'-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-4-methylbenzenesulfonohydrazide](/img/structure/B5552551.png)

![4-[(2-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5552564.png)

![2-{[4-allyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5552578.png)

![4-(2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}ethyl)morpholine](/img/structure/B5552597.png)

![3-(4-fluorophenyl)-N-[2-(2-methoxyphenoxy)-1-methylethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5552603.png)

![N-[2-(4-chlorophenyl)ethyl]-N'-(3-methylphenyl)urea](/img/structure/B5552611.png)

![7-(3,4-dihydro-2H-chromen-6-ylcarbonyl)-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5552613.png)

![N-(5-methyl-3-isoxazolyl)-4-{[(2-thienylmethyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5552621.png)

![4-[3-(4-piperidinylmethyl)benzoyl]-1,4-oxazepan-6-ol hydrochloride](/img/structure/B5552625.png)

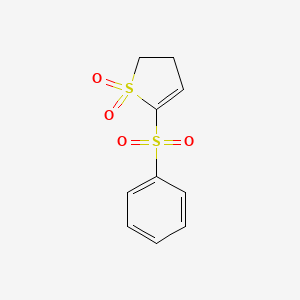

![(3S*,4R*)-4-isopropyl-N,N-dimethyl-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]pyrrolidin-3-amine](/img/structure/B5552627.png)

![1,3-dimethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5552641.png)